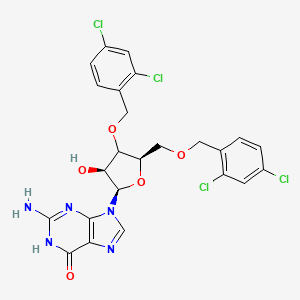

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C24H21Cl4N5O5 |

|---|---|

分子量 |

601.3 g/mol |

IUPAC名 |

2-amino-9-[(2R,3S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-hydroxyoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C24H21Cl4N5O5/c25-13-3-1-11(15(27)5-13)7-36-9-17-20(37-8-12-2-4-14(26)6-16(12)28)19(34)23(38-17)33-10-30-18-21(33)31-24(29)32-22(18)35/h1-6,10,17,19-20,23,34H,7-9H2,(H3,29,31,32,35)/t17-,19+,20?,23-/m1/s1 |

InChIキー |

JAGSISGCCKHNAJ-BVLVASOUSA-N |

異性体SMILES |

C1=CC(=C(C=C1Cl)Cl)COC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)COCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OCC5=C(C=C(C=C5)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: An In-Depth Technical Guide on its Presumptive Mechanism of Action as a TLR7 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic guanosine (B1672433) analog. While direct experimental data on this specific compound remains limited in publicly accessible literature, its structural classification as a guanosine analog strongly suggests a mechanism of action centered on the activation of Toll-like receptor 7 (TLR7). This technical guide synthesizes the current understanding of the mechanism of action for immunostimulatory guanosine analogs, providing a framework for the anticipated biological activities of this compound. This document outlines the putative signaling pathway, presents hypothetical quantitative data based on related compounds, and provides detailed experimental protocols for assessing the activity of this and similar molecules.

Introduction

Guanosine analogs are a class of molecules that have garnered significant interest for their potent immunostimulatory and antiviral properties. A primary mechanism underlying these effects is the activation of Toll-like receptor 7 (TLR7), an endosomally localized pattern recognition receptor.[1] TLR7 plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses and synthetic ligands, such as imidazoquinolines and guanosine analogs. Upon activation, TLR7 initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to a robust antiviral state.

This compound, by virtue of its guanosine core, is predicted to function as a TLR7 agonist. The dichlorobenzyl groups at the 3' and 5' positions of the ribose moiety are expected to modulate its potency, selectivity, and pharmacokinetic properties.

Putative Mechanism of Action: TLR7 Activation

The proposed mechanism of action for this compound involves its binding to and activation of TLR7 within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.

Signaling Pathway:

-

Endosomal Recognition: The compound is internalized and localizes to the endosome, where it can interact with TLR7.

-

TLR7 Dimerization: Binding of the guanosine analog to TLR7 is thought to induce a conformational change, leading to the dimerization of the receptor.

-

MyD88 Recruitment: The dimerized TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.

-

IRAK Complex Formation: MyD88 then recruits members of the interleukin-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1, forming a complex.

-

TRAF6 Activation: This leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

NF-κB and IRF7 Activation: TRAF6 activation triggers two downstream pathways:

-

NF-κB Pathway: Leads to the activation of the IκB kinase (IKK) complex, resulting in the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

-

IRF7 Pathway: Leads to the activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).

-

-

Antiviral State: Secreted type I interferons act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state by inhibiting viral replication at various stages.

Mandatory Visualization:

Caption: Proposed TLR7 signaling pathway for this compound.

Quantitative Data

As of the date of this document, no specific quantitative biological data for this compound has been reported in the peer-reviewed literature. The following table provides a hypothetical representation of the types of data that would be generated to characterize the activity of a TLR7 agonist, with example values based on known guanosine analogs.

| Parameter | Assay Type | Cell Line | Example Value |

| EC50 | NF-κB Reporter Assay | HEK293-TLR7 | 0.5 - 5 µM |

| EC50 | IFN-α Induction | Human pDCs | 1 - 10 µM |

| IC50 | Antiviral Assay (e.g., Influenza) | MDCK | 0.1 - 2 µM |

| CC50 | Cytotoxicity Assay | HEK293 | > 50 µM |

| Selectivity Index (SI) | (CC50 / IC50) | - | > 10 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

TLR7-Mediated NF-κB Reporter Assay

Objective: To determine if the compound activates the NF-κB signaling pathway through TLR7.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-driven luciferase reporter gene (HEK293-hTLR7-Luc).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

This compound (test compound).

-

R848 (positive control TLR7 agonist).

-

DMSO (vehicle control).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed HEK293-hTLR7-Luc cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of the test compound and R848 in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Mandatory Visualization:

Caption: Workflow for TLR7-Mediated NF-κB Reporter Assay.

Type I Interferon (IFN-α) Induction Assay in Human pDCs

Objective: To quantify the induction of IFN-α by the test compound in primary human plasmacytoid dendritic cells (pDCs).

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs).

-

pDC isolation kit (e.g., magnetic-activated cell sorting).

-

RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-3.

-

This compound (test compound).

-

R848 (positive control).

-

DMSO (vehicle control).

-

96-well round-bottom cell culture plates.

-

Human IFN-α ELISA kit.

Protocol:

-

Isolate pDCs from human PBMCs according to the manufacturer's protocol.

-

Resuspend pDCs in culture medium at a concentration of 1 x 106 cells/mL.

-

Plate 100 µL of the pDC suspension into a 96-well round-bottom plate.

-

Prepare serial dilutions of the test compound and R848 in culture medium.

-

Add 100 µL of the compound dilutions to the cells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of IFN-α in the supernatant using a human IFN-α ELISA kit according to the manufacturer's instructions.

-

Determine the EC50 value from the dose-response curve of IFN-α production.

Mandatory Visualization:

Caption: Workflow for IFN-α Induction Assay in Human pDCs.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, its structural similarity to known immunostimulatory guanosine analogs provides a strong basis for predicting its function as a TLR7 agonist. The anticipated outcome of TLR7 activation is the induction of a robust type I interferon response, leading to broad-spectrum antiviral activity. The experimental protocols detailed in this guide provide a clear path for the empirical validation of this hypothesis and the comprehensive characterization of this promising compound for its potential therapeutic applications. Further research is warranted to elucidate the precise molecular interactions and to quantify the biological activity of this compound.

References

Lificiguat (YC-1): A Technical Guide to its Discovery, History, and Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lificiguat, commonly known as YC-1, is a benzylindazole derivative that has garnered significant scientific interest for its unique dual mechanism of action. Initially identified as a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), it was later characterized as a robust inhibitor of hypoxia-inducible factor-1α (HIF-1α). This technical guide provides an in-depth exploration of the discovery, history, and multifaceted functionalities of YC-1. It details the compound's mechanism of action in both the NO-sGC-cGMP signaling pathway and the cellular response to hypoxia. This document summarizes key quantitative data, provides detailed methodologies for pivotal experiments, and visualizes complex signaling pathways and experimental workflows to offer a comprehensive understanding of this important research compound.

Discovery and History

Lificiguat (YC-1) was first synthesized and reported in 1994 by the research group of Dr. Che-Ming Teng at the National Taiwan University.[1] Initially investigated for its potential as an antiplatelet agent, YC-1 demonstrated a significant inhibitory effect on platelet aggregation.[1] Further studies revealed that its mechanism of action was distinct from many existing antiplatelet drugs, as it directly stimulates soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] This discovery was a significant advancement, as YC-1 was found to activate sGC in an NO-independent manner, representing a new class of sGC stimulators.[2]

The unique properties of YC-1, particularly its ability to potentiate the effects of NO, led to its use as a valuable pharmacological tool for studying the sGC-cGMP pathway. Its development also laid the groundwork for the discovery of other sGC stimulators, including Riociguat®, the first sGC stimulator approved for the treatment of pulmonary hypertension.[1]

Beyond its effects on the cardiovascular system, subsequent research uncovered a second, independent mechanism of action for YC-1: the inhibition of hypoxia-inducible factor-1α (HIF-1α) protein expression.[3][4] This finding expanded the potential therapeutic applications of YC-1 and its analogs into the realm of oncology, as HIF-1α is a key regulator of tumor angiogenesis and adaptation to hypoxic environments.[3][4]

Mechanism of Action

Lificiguat (YC-1) exhibits a dual mechanism of action, independently modulating two critical cellular signaling pathways: the NO-sGC-cGMP pathway and the HIF-1α pathway.

Activation of Soluble Guanylate Cyclase (sGC)

YC-1 is a potent allosteric activator of sGC, the primary receptor for nitric oxide (NO).[5] sGC is a heterodimeric heme-containing enzyme that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[6]

The activation of sGC by YC-1 is unique in that it can occur independently of NO.[2] However, it also acts synergistically with NO and carbon monoxide (CO), sensitizing the enzyme to these gaseous ligands.[5] This results in a significant potentiation of cGMP production.[5] The proposed mechanism involves YC-1 binding to a site on sGC distinct from the heme-binding site, inducing a conformational change that enhances the enzyme's catalytic activity and its affinity for NO and CO.[2]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Independently of its sGC-activating properties, YC-1 has been shown to inhibit the expression of HIF-1α at the post-transcriptional level.[3][4] HIF-1 is a heterodimeric transcription factor crucial for cellular adaptation to hypoxia. Under hypoxic conditions, the α-subunit (HIF-1α) is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit (HIF-1β) and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[7] YC-1 prevents the accumulation of HIF-1α protein, thereby downregulating the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF).[4] This anti-angiogenic effect underlies the potential of YC-1 as an anti-cancer agent.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for Lificiguat (YC-1) from various preclinical studies.

Table 1: sGC Activation and Vasodilation

| Parameter | Value | Species/System | Conditions | Reference |

| sGC Activation (EC50) | 18.6 µM | Purified sGC | --- | [8] |

| 4.11 µM | Sf21 cells | In the presence of 30 nM PAPA/NO | ||

| Vasodilation (EC50) | 1.9 µM | Rabbit aortic rings | Phenylephrine-contracted | |

| 8.4 µM | Rabbit corpus cavernosum | --- |

Table 2: Inhibition of Platelet Aggregation

| Agonist | IC50 (µM) | Species/System | Reference |

| Collagen | 14.6 µM | Washed rabbit platelets | |

| 11.7 ± 2.1 µM | Human washed platelets | [1] | |

| U46619 | 2.1 ± 0.03 µM | Human washed platelets | [1] |

| Thrombin | 59.3 ± 7.1 µM | Human washed platelets | [1] |

Table 3: Off-Target Activity (Phosphodiesterase Inhibition)

| PDE Isoform | IC50 (µM) | Reference |

| PDE1 | ~30 µM | [8] |

| PDE2 | 31.6 µM | [8] |

| PDE3 | 51.3 µM | [8] |

| PDE4 | 8.5 µM | [8] |

| PDE5 | ~10 µM | [8] |

Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay (Radiochemical)

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-32P]GTP to [α-32P]cGMP.[5]

Materials:

-

Purified sGC or cell/tissue lysate

-

[α-32P]GTP

-

Unlabeled GTP

-

Assay Buffer (e.g., 50 mM TEA/HCl, pH 7.5)

-

MgCl2

-

Dithiothreitol (DTT)

-

3-isobutyl-1-methylxanthine (IBMX, a PDE inhibitor)

-

Creatine (B1669601) phosphate (B84403) and creatine phosphokinase

-

Lificiguat (YC-1) and NO donor (e.g., sodium nitroprusside) solutions

-

Stopping solution (e.g., zinc acetate (B1210297) and sodium carbonate)

-

Neutral alumina (B75360) columns

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, MgCl2, DTT, IBMX, creatine phosphate, and creatine phosphokinase.[5]

-

Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with the desired concentrations of YC-1 and/or an NO donor.[5]

-

Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-32P]GTP and unlabeled GTP to the enzyme preparation.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding the stopping solution.[5]

-

Separation: Separate the [α-32P]cGMP from unreacted [α-32P]GTP using neutral alumina column chromatography.

-

Quantification: Quantify the amount of [α-32P]cGMP using a scintillation counter.

Vasodilation Assay (Aortic Ring)

This ex vivo assay assesses the direct vasodilatory effect of YC-1 on vascular smooth muscle.

Materials:

-

Isolated thoracic aorta from a suitable animal model (e.g., rabbit, rat)

-

Krebs-Henseleit solution

-

Phenylephrine (B352888) (or other vasoconstrictor)

-

Lificiguat (YC-1)

-

Organ bath system with force transducers

Procedure:

-

Tissue Preparation: Dissect the thoracic aorta and cut it into rings of approximately 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

YC-1 Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of YC-1 to the organ bath.

-

Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.

-

Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine and calculate the EC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of YC-1 to inhibit platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human or animal whole blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., collagen, ADP, thrombin, U46619)

-

Lificiguat (YC-1)

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation: Prepare PRP and PPP by differential centrifugation of whole blood.[7]

-

Instrument Calibration: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubation: Pre-incubate PRP with various concentrations of YC-1 or vehicle control for a specified time at 37°C with stirring.

-

Initiation of Aggregation: Add a platelet agonist to the PRP to induce aggregation.

-

Data Recording: Record the change in light transmission over time.

-

Data Analysis: Determine the maximum percentage of aggregation for each condition and calculate the IC50 value for YC-1 against each agonist.

HIF-1α Inhibition Assay (Western Blot)

This assay determines the effect of YC-1 on the protein levels of HIF-1α in cultured cells under hypoxic conditions.[3]

Materials:

-

Cultured cells (e.g., Hep3B, PC-3)

-

Cell culture medium and supplements

-

Hypoxia chamber or incubator

-

Lificiguat (YC-1)

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

Loading control antibody (e.g., β-actin)

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to the desired confluency. Treat the cells with various concentrations of YC-1 or vehicle control.

-

Hypoxic Exposure: Place the cells in a hypoxic environment (e.g., 1% O2) for a specified duration.

-

Cell Lysis: Lyse the cells on ice with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Signaling Pathways and Experimental Workflows

Caption: Lificiguat (YC-1) activates sGC, increasing cGMP and promoting vasodilation.

Caption: YC-1 inhibits HIF-1α stabilization, blocking angiogenesis.

Caption: Workflow for the aortic ring vasodilation assay.

References

- 1. Frontiers | Beneficial Metabolic Effects of Praliciguat, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]

- 2. Cyclerion Therapeutics Announces Topline Phase 2 Results for sGC Stimulator Praliciguat in Heart Failure with Preserved Ejection Fraction (HFpEF) | Cyclerion Therapeutics, Inc. [ir.cyclerion.com]

- 3. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Trials | Cardiovascular Medicine [medicine.yale.edu]

- 5. Major Randomized Clinical Trials in Cardiovascular Disease Prevention Presented at the 2019 American College of Cardiology Annual Scientific Session - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Trials | Cardiovascular Medicine | Stanford Medicine [med.stanford.edu]

- 7. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Chemical Properties and Biological Activity of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific chemical and physical properties of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is limited. This guide provides a comprehensive overview based on the known characteristics of its parent molecule, guanosine (B1672433), and general methodologies for the synthesis and evaluation of analogous compounds.

Introduction

This compound is a synthetic derivative of guanosine, a fundamental purine (B94841) nucleoside. Like other guanosine analogs, it is recognized for its potential as an immunostimulatory agent. Preliminary information suggests that its biological activity is mediated through the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 can lead to the induction of type I interferons and other cytokines, resulting in antiviral and antitumor immune responses. This technical guide aims to provide a detailed understanding of the chemical nature and potential biological significance of this compound class.

Chemical and Physical Properties

| Property | Value (for Guanosine) |

| Molecular Formula | C₁₀H₁₃N₅O₅ |

| Molecular Weight | 283.24 g/mol |

| Appearance | White, crystalline powder |

| Melting Point | 239 °C (decomposes) |

| Solubility | Slightly soluble in water; soluble in DMSO |

| CAS Number | 118-00-3 |

Synthesis of Guanosine Analogs: A General Protocol

The synthesis of this compound would likely involve the selective O-alkylation of the ribose moiety of guanosine. Below is a general experimental protocol for the synthesis of O-substituted guanosine derivatives.

Objective: To synthesize an O-alkylated guanosine analog.

Materials:

-

Guanosine

-

Appropriate alkylating agent (e.g., 2,4-dichlorobenzyl chloride)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Reaction vessel with a magnetic stirrer and inert atmosphere (Nitrogen or Argon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

-

Rotary evaporator

-

NMR spectrometer and Mass spectrometer for product characterization

Methodology:

-

Protection of Amino Group (Optional but Recommended): The exocyclic amino group of guanine (B1146940) may be protected to prevent side reactions. This can be achieved using standard protecting groups like isobutyryl (iBu) or benzoyl (Bz) groups.

-

Deprotonation: To a solution of protected or unprotected guanosine in an anhydrous solvent under an inert atmosphere, a suitable base is added portion-wise at a controlled temperature (often 0 °C) to deprotonate the hydroxyl groups of the ribose sugar.

-

Alkylation: The alkylating agent (e.g., 2,4-dichlorobenzyl chloride) is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated for several hours to overnight.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction is quenched by the addition of a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride). The crude product is then extracted into an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent gradient to isolate the desired O-alkylated guanosine derivative.

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., treatment with ammonia (B1221849) in methanol (B129727) for acyl groups).

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Figure 1: Generalized workflow for the synthesis of this compound.

Biological Activity: TLR7 Agonism

Guanosine analogs are known to exert their immunostimulatory effects by acting as agonists for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) from viruses and certain small synthetic molecules.

Signaling Pathway

Upon binding of an agonist like a guanosine analog, TLR7 undergoes a conformational change, leading to its dimerization. This initiates a downstream signaling cascade through the adaptor protein MyD88 (Myeloid differentiation primary response 88). This cascade involves the recruitment and activation of IRAK (Interleukin-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors). The activation of these transcription factors results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).

Figure 2: General signaling pathway of TLR7 activation by guanosine analogs.

Experimental Protocol: TLR7 Reporter Assay

To determine the TLR7 agonist activity of a compound like this compound, a cell-based reporter assay is commonly employed.

Objective: To quantify the activation of TLR7 by a test compound.

Materials:

-

HEK-293 cells stably transfected with human or murine TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., R848 or another known TLR7 agonist).

-

Negative control (vehicle, e.g., DMSO).

-

96-well cell culture plates.

-

Reagents for the reporter gene assay (e.g., SEAP detection reagent or luciferase substrate).

-

Plate reader for measuring absorbance or luminescence.

Methodology:

-

Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound, positive control, and negative control in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound and controls. Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Reporter Gene Assay:

-

For SEAP reporter: Collect the cell culture supernatant and perform the SEAP assay according to the manufacturer's instructions. This typically involves adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of SEAP.

-

For Luciferase reporter: Lyse the cells and add the luciferase substrate.

-

-

Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Subtract the background signal from the negative control wells. Plot the signal intensity against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value to quantify the compound's potency as a TLR7 agonist.

Conclusion

This compound belongs to a promising class of immunostimulatory guanosine analogs. While specific data for this compound remains elusive in publicly accessible literature, the established knowledge of guanosine chemistry and TLR7 biology provides a strong framework for its synthesis, characterization, and biological evaluation. The protocols and pathways detailed in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. Further research is warranted to elucidate the precise chemical properties and full pharmacological profile of this compound.

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Potential Modulator of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

The Role of Guanosine (B1672433) Analogs as Immunomodulators

Guanosine analogs are a class of molecules that have garnered significant interest for their ability to stimulate the innate immune system.[1][2][3] This immunostimulatory activity is often attributed to their function as agonists of Toll-like receptors (TLRs), particularly TLR7.[4][5][6] TLRs are a class of pattern recognition receptors that play a crucial role in the early detection of pathogens and the initiation of an immune response.

Activation of TLR7 by small molecule agonists, including various guanosine analogs, can lead to the production of pro-inflammatory cytokines and type I interferons.[7][8][9] This response can, in turn, trigger a broader immune cascade, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and B cells, making these compounds attractive candidates for antiviral and anticancer therapies.[7]

Mechanism of Action: TLR7 Signaling Pathway

The proposed mechanism of action for immunostimatory guanosine analogs involves their binding to and activation of TLR7, which is primarily expressed within the endosomes of immune cells such as dendritic cells and B cells.

Caption: General signaling pathway of TLR7 activation by guanosine analogs.

Upon binding of a guanosine analog to TLR7 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, which ultimately leads to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.

Quantitative Data

As of the latest literature review, no specific quantitative biological data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, for this compound in TLR7 activation or antiviral assays have been published. The table below is provided as a template for when such data becomes available.

| Compound | Assay Type | Cell Line | Endpoint | Value (µM) | Reference |

| This compound | TLR7 Activation | - | EC50 | - | - |

| This compound | Antiviral Activity (Virus X) | - | EC50 | - | - |

| This compound | Cytotoxicity | - | CC50 | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. However, based on general methodologies for similar guanosine analogs, the following outlines the likely experimental approaches that would be employed.

Synthesis of this compound

The synthesis of this compound would likely involve the protection of the hydroxyl groups at the 3' and 5' positions of the guanosine ribose sugar with 2,4-dichlorobenzyl groups. A general synthetic workflow is depicted below.

References

- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxyguanosine is a TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel TLR7 agonist stimulates activity of CIK/NK immunological effector cells to enhance antitumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanosine and its role in neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the HIF-1α Inhibition Pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1 alpha (HIF-1α) is a pivotal transcription factor in cellular adaptation to low oxygen environments, a hallmark of the tumor microenvironment. Its role in promoting tumor survival, angiogenesis, and metastasis has established it as a prime target for novel anticancer therapies. While the specific inhibitory pathway of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine on HIF-1α is not extensively detailed in publicly available research, this guide synthesizes current understanding of guanosine (B1672433) analogs and their potential mechanisms in modulating HIF-1α signaling. We will explore plausible pathways, supported by data on related compounds, and provide a framework for future investigation into this specific molecule.

Introduction to HIF-1α in Oncology

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and rapidly degraded through a process involving prolyl hydroxylases (PHDs), the von Hippel-Lindau (VHL) tumor suppressor protein, and the proteasome. However, in the hypoxic core of a tumor, the oxygen-dependent degradation of HIF-1α is inhibited. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are critically involved in:

-

Angiogenesis: Vascular endothelial growth factor (VEGF)

-

Glycolysis and Glucose Transport: Glucose transporter 1 (GLUT1), Hexokinase 2 (HK2)

-

Cell Survival and Proliferation: Insulin-like growth factor 2 (IGF2)

-

Invasion and Metastasis: Lysyl oxidase (LOX), Matrix metalloproteinases (MMPs)

The aberrant activation of the HIF-1 pathway is a common feature in many human cancers and is associated with poor prognosis and resistance to conventional therapies. Therefore, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.

Guanosine Analogs as Potential HIF-1α Modulators

Guanosine and its analogs are a class of molecules that have demonstrated a range of biological activities, including immunostimulatory and anticancer effects. While direct evidence for this compound as a HIF-1α inhibitor is scarce, the known mechanisms of other guanosine-related compounds offer potential avenues of exploration.

One plausible, albeit indirect, mechanism involves the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway. Research has indicated that NO and cGMP can inhibit the accumulation of HIF-1α. It is conceivable that certain guanosine analogs could modulate intracellular cGMP levels, thereby influencing HIF-1α stability.

Postulated Signaling Pathway for HIF-1α Inhibition

Based on the potential link between guanosine analogs, cGMP, and HIF-1α, we can propose a hypothetical signaling pathway for investigation.

Figure 1. Postulated signaling pathway for HIF-1α inhibition.

Experimental Protocols for Pathway Elucidation

To validate the proposed mechanism of action for this compound, a series of well-established experimental protocols should be employed.

Cell Culture and Hypoxia Induction

-

Cell Lines: A panel of cancer cell lines known to express high levels of HIF-1α under hypoxic conditions (e.g., HeLa, HCT116, U87-MG) should be utilized.

-

Hypoxia Treatment: Cells should be cultured in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for various time points (e.g., 4, 8, 16, 24 hours) to induce HIF-1α expression.

Western Blot Analysis for HIF-1α Protein Levels

-

Objective: To quantify the effect of the compound on HIF-1α protein accumulation.

-

Methodology:

-

Treat hypoxic cells with varying concentrations of this compound.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry.

-

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression

-

Objective: To determine if the compound affects the transcriptional activity of HIF-1.

-

Methodology:

-

Treat hypoxic cells with the compound.

-

Isolate total RNA using a suitable kit (e.g., RNeasy).

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers for HIF-1α target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine relative gene expression.

-

HIF-1α Reporter Gene Assay

-

Objective: To directly measure the effect of the compound on HRE-driven gene expression.

-

Methodology:

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.

-

Treat the transfected cells with the compound under hypoxic conditions.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

cGMP Immunoassay

-

Objective: To investigate the involvement of the cGMP pathway.

-

Methodology:

-

Treat cells with the compound for various time points.

-

Lyse the cells and measure intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on HIF-1α Protein Expression

| Concentration (µM) | HIF-1α Protein Level (Relative to Hypoxic Control) |

|---|---|

| 0 (Vehicle) | 1.00 |

| 1 | Data |

| 10 | Data |

| 50 | Data |

Table 2: Effect of this compound on HIF-1α Target Gene Expression

| Target Gene | Fold Change in Expression (Compound vs. Vehicle) |

|---|---|

| VEGFA | Data |

| GLUT1 | Data |

| CA9 | Data |

Conclusion and Future Directions

While the direct inhibitory mechanism of this compound on the HIF-1α pathway remains to be fully elucidated, this guide provides a rational framework for its investigation. By systematically applying the described experimental protocols, researchers can determine the efficacy of this compound as a HIF-1α inhibitor and shed light on its molecular mechanism of action. Future studies should also explore its effects on HIF-2α, another important player in the hypoxic response, and evaluate its in vivo efficacy in preclinical cancer models. The insights gained will be invaluable for the development of novel, targeted therapies for a wide range of malignancies.

In Vitro Effects of Lificiguat on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lificiguat, also known as YC-1, is a versatile small molecule with a dual mechanism of action that has garnered significant interest in preclinical research. It functions as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) and as an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α).[1][2] This technical guide provides a comprehensive overview of the in vitro effects of Lificiguat on various cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanisms of Action

Lificiguat's primary modes of action in vitro are the activation of sGC and the inhibition of HIF-1α.

-

Soluble Guanylyl Cyclase (sGC) Activation: Lificiguat is an allosteric activator of sGC, increasing the enzyme's catalytic rate.[1] While it can activate sGC on its own approximately 10-fold, its more significant effect is the potentiation of the effects of gaseous activators like nitric oxide (NO) and carbon monoxide (CO), leading to a stimulation of the enzyme that can be several hundred- to several thousand-fold.[1][2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.

-

Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Lificiguat has been shown to completely block the expression of HIF-1α at the post-transcriptional level.[1][2] This inhibition of HIF-1α activity occurs in a manner that appears to be independent of its sGC-activating properties and is linked to the oxygen-sensing pathway.[1][2] By inhibiting HIF-1, Lificiguat can impact cellular responses to hypoxia, including angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of Lificiguat across various cell lines and experimental conditions.

Table 1: sGC Activation and Binding Affinity

| Parameter | Value | Cell Line/System | Conditions | Reference |

| EC50 (sGC Activation) | 4.11 µM | Sf21 cells (infected with baculovirus) | In the presence of 30 nM PAPA/NO | [1] |

| Kd (Binding to β subunit of sGC) | 0.6-1.1 µM | Purified sGC | In the presence of CO | [3][4] |

Table 2: Cytotoxicity and Anti-proliferative Effects

| Parameter | Value | Cell Line | Incubation Time | Assay | Reference |

| ED50 | 25.27 µM | HL60 | Not Specified | Propidium iodide exclusion assay | [1] |

| IC50 | 80 µM | A549 | 72 hrs (hypoxic) | MTT assay | [3] |

| IC50 | 20.35 µM | A2780 | 72 hrs (hypoxic) | MTT assay | [5] |

| IC50 | 80 µM | A2780 | 72 hrs | MTT assay | [5] |

| IC50 | 0.3 µM | A498 | Not Specified | Not Specified | [6] |

Key Experimental Protocols

This section details the methodologies for key in vitro experiments involving Lificiguat.

sGC Activation Assay

Objective: To determine the potency of Lificiguat in activating soluble guanylyl cyclase.

Cell Line: Sf21 cells infected with baculovirus expressing sGC subunits.

Protocol:

-

Culture Sf21 cells and infect with baculovirus constructs encoding the α and β subunits of sGC.

-

Prepare cell lysates containing the expressed sGC enzyme.

-

Set up reaction mixtures containing the cell lysate, a phosphodiesterase inhibitor (to prevent cGMP degradation), GTP (the substrate for sGC), and varying concentrations of Lificiguat.

-

For potentiation studies, include a nitric oxide donor such as PAPA/NO (30 nM).

-

Incubate the reaction mixtures for a defined period at 37°C.

-

Terminate the reaction and measure the amount of cGMP produced using a suitable method, such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Plot the cGMP concentration against the Lificiguat concentration and determine the EC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Lificiguat on cell viability and proliferation.

Cell Lines: A549, A2780, or other cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Lificiguat or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified duration (e.g., 72 hours). For hypoxia studies, incubate under hypoxic conditions.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

VEGF Quantification Assay

Objective: To measure the effect of Lificiguat on the secretion of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor regulated by HIF-1α.

Cell Line: Hep3B (human hepatoma cells).

Protocol:

-

Plate Hep3B cells in a six-well plate at a density of 1 × 10^5 cells/well in α-modified Eagle medium supplemented with 10% heat-inactivated FBS and incubate overnight.[1][2]

-

Pre-treat the cells with Lificiguat (0.01-10 µM) or vehicle (DMSO) for 5 minutes.[1][2]

-

Subject the cells to either normoxic or hypoxic conditions for 24 hours.[1][2]

-

Collect the conditioned media from each well.

-

Quantify the levels of VEGF in the conditioned media using a commercially available ELISA kit (e.g., Quantikine human VEGF Immunoassay kit).[1][2]

-

Determine the VEGF concentrations by comparing the sample absorbance to a standard curve generated with recombinant VEGF.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by Lificiguat and a typical experimental workflow for its in vitro evaluation.

Caption: Lificiguat's activation of the sGC-cGMP signaling pathway.

Caption: Lificiguat's inhibition of the HIF-1α signaling pathway.

Caption: A generalized workflow for in vitro evaluation of Lificiguat.

Conclusion

Lificiguat demonstrates significant and multifaceted effects on various cell lines in vitro, primarily through its dual action on the sGC and HIF-1α pathways. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound. The provided signaling pathway diagrams serve as a visual aid to understand its complex mechanisms of action at the cellular level. Further in vitro studies could explore its effects on a broader range of cell lines, including those relevant to fibrosis and inflammation, to fully characterize its pharmacological profile.

References

An In-depth Technical Guide on the Pharmacological Profile of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic analog of the nucleoside guanosine (B1672433). As a member of the guanosine analog family, it is recognized for its potential as an immunomodulatory and antiviral agent. The primary mechanism of action for many guanosine analogs involves the activation of the innate immune system, specifically through Toll-like receptor 7 (TLR7). Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial components of the antiviral response. This document provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, and details generalized experimental protocols for the characterization of such compounds.

Pharmacological Profile

Mechanism of Action

This compound is understood to exert its biological effects primarily through the activation of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a critical role in the innate immune response to single-stranded RNA (ssRNA) viruses. Guanosine and its analogs can act as agonists for TLR7, initiating a downstream signaling cascade that leads to the production of type I interferons (e.g., IFN-α) and other inflammatory cytokines.[1][2][3][4] This induction of an antiviral state is a key component of its pharmacological activity.

The activation of TLR7 by guanosine analogs is believed to occur within the endosome and may require endosomal maturation.[1][2][4] Upon binding of the agonist, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) family members, ultimately leading to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons and other cytokines.

Quantitative Pharmacological Data

Table 1: Representative In Vitro Activity Profile of a TLR7 Agonist

| Parameter | Value | Cell Line/Assay Condition |

| TLR7 Binding Affinity (Kd) | 100 - 500 nM | Isothermal Titration Calorimetry (ITC) |

| EC50 (IFN-α Induction) | 50 - 200 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| EC50 (NF-κB Activation) | 100 - 400 nM | HEK-Blue™ hTLR7 Reporter Cells |

| Maximum Efficacy (Emax) | 80 - 95% (relative to a standard agonist) | Cytokine Production Assay |

Table 2: Representative In Vitro Antiviral Activity

| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) |

| Influenza A virus | MDCK | 0.1 - 1 µM | > 50 µM | > 50 |

| Hepatitis C virus | Huh-7 | 0.5 - 5 µM | > 50 µM | > 10 |

| HIV-1 | MT-4 | 0.2 - 2 µM | > 50 µM | > 25 |

Table 3: Representative Pharmacokinetic Parameters in Rodents

| Parameter | Value | Route of Administration |

| Bioavailability (F%) | 20 - 40% | Oral |

| Peak Plasma Concentration (Cmax) | 1 - 5 µM | 10 mg/kg, Oral |

| Time to Peak Concentration (Tmax) | 1 - 2 hours | 10 mg/kg, Oral |

| Half-life (t1/2) | 4 - 8 hours | Intravenous |

| Volume of Distribution (Vd) | 1 - 3 L/kg | Intravenous |

| Clearance (CL) | 5 - 15 mL/min/kg | Intravenous |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacological profile of a novel TLR7 agonist like this compound.

TLR7 Binding Assay (Isothermal Titration Calorimetry)

-

Objective: To determine the binding affinity (Kd) of the compound to purified TLR7 protein.

-

Materials:

-

Purified recombinant human TLR7 ectodomain.

-

Isothermal Titration Calorimeter.

-

Assay buffer (e.g., PBS, pH 7.4).

-

This compound solution of known concentration.

-

-

Procedure:

-

The sample cell of the calorimeter is filled with a solution of purified TLR7 protein (typically 10-50 µM).

-

The injection syringe is filled with a concentrated solution of the test compound (typically 10-20 fold higher than the protein concentration).

-

A series of small injections (e.g., 2-10 µL) of the compound solution are made into the sample cell.

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

IFN-α Induction Assay in Human PBMCs

-

Objective: To measure the potency (EC50) and efficacy (Emax) of the compound to induce IFN-α production in primary human immune cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

This compound.

-

A standard TLR7 agonist (e.g., R848) as a positive control.

-

Human IFN-α ELISA kit.

-

-

Procedure:

-

PBMCs are seeded in a 96-well plate at a density of 1 x 106 cells/well.

-

The test compound is serially diluted and added to the wells.

-

The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

The supernatant is collected, and the concentration of IFN-α is quantified using an ELISA kit according to the manufacturer's instructions.

-

The dose-response curve is plotted, and the EC50 and Emax values are calculated.

-

NF-κB Reporter Gene Assay

-

Objective: To determine the ability of the compound to activate the NF-κB signaling pathway downstream of TLR7.

-

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen), which express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

HEK-Blue™ Detection medium (InvivoGen).

-

This compound.

-

-

Procedure:

-

HEK-Blue™ hTLR7 cells are plated in a 96-well plate.

-

The test compound is added at various concentrations.

-

The plate is incubated for 18-24 hours.

-

A sample of the supernatant is transferred to a new plate containing HEK-Blue™ Detection medium.

-

The plate is incubated for 1-4 hours at 37°C, and the SEAP activity is measured by reading the absorbance at 620-650 nm.

-

The results are expressed as the fold induction of NF-κB activity compared to untreated cells.

-

Visualizations

TLR7 Signaling Pathway

Caption: TLR7 signaling pathway initiated by this compound.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro pharmacological characterization of a TLR7 agonist.

Logical Relationship of Pharmacological Effects

Caption: Logical flow from compound action to potential therapeutic effect.

References

- 1. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 | Semantic Scholar [semanticscholar.org]

- 4. pnas.org [pnas.org]

Early-Stage Research on 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). Early-stage research and product listings from chemical suppliers suggest its potential role as an immunostimulatory agent.[1][2] Like other guanosine analogs, its biological activity is hypothesized to be mediated through the activation of Toll-like receptor 7 (TLR7).[1][2] This document provides a summary of the currently available information on this compound and the broader context of guanosine analogs as TLR7 agonists.

Note: At the time of this writing, specific preclinical data, detailed experimental protocols, and quantitative metrics for this compound are not publicly available in the scientific literature. The information presented herein is based on general knowledge of guanosine analogs and their mechanism of action.

Core Concepts: Guanosine Analogs and TLR7 Activation

Guanosine analogs are a class of molecules that have garnered significant interest for their ability to modulate the immune system.[3][4][5] A key mechanism underlying their immunostimulatory effects is the activation of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in immune cells such as B cells, plasmacytoid dendritic cells (pDCs), and macrophages.[3][4][5][6]

Signaling Pathway of Guanosine Analog-Mediated TLR7 Activation

The activation of TLR7 by guanosine analogs initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons. This process is crucial for antiviral and antitumor immune responses.

Caption: TLR7 Signaling Pathway Activated by Guanosine Analogs.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines general methodologies commonly employed in the early-stage research of novel guanosine analogs.

General Synthesis of Guanosine Analogs

The synthesis of guanosine analogs often involves multi-step chemical reactions. A generalized workflow is presented below. For this compound, this would likely involve the protection of the hydroxyl groups at the 3' and 5' positions of the ribose moiety with 2,4-dichlorobenzyl groups.

Caption: Generalized Synthetic Workflow for Guanosine Analogs.

In Vitro Assays for TLR7 Activation

1. Cell-Based Reporter Assays:

-

Principle: HEK293 cells are co-transfected with a plasmid expressing human or mouse TLR7 and a reporter plasmid containing a promoter (e.g., NF-κB) linked to a reporter gene (e.g., luciferase or SEAP).

-

Methodology:

-

Transfected cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of the test compound (e.g., this compound).

-

After a defined incubation period, the reporter gene activity is measured using a luminometer or spectrophotometer.

-

Data is analyzed to determine the EC50 value.

-

2. Cytokine Production Assays:

-

Principle: Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes) are stimulated with the test compound, and the production of cytokines is measured.

-

Methodology:

-

Isolate primary immune cells.

-

Culture cells in the presence of different concentrations of the test compound.

-

After 24-48 hours, collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.

-

Data Presentation

Currently, there is no publicly available quantitative data for this compound. For novel guanosine analogs, data is typically presented in tabular format to facilitate comparison.

Table 1: Hypothetical In Vitro Activity Profile of a Novel Guanosine Analog

| Assay | Cell Line/Primary Cells | Endpoint | EC50 / IC50 (µM) |

| TLR7 Reporter Assay | HEK293-hTLR7 | NF-κB Activation | Data Not Available |

| IFN-α Production | Human pDCs | IFN-α Release | Data Not Available |

| TNF-α Production | Mouse Macrophages | TNF-α Release | Data Not Available |

| Cytotoxicity Assay | PBMCs | Cell Viability | Data Not Available |

Conclusion and Future Directions

This compound is an early-stage guanosine analog with potential as a TLR7-mediated immunostimulant. While specific data is lacking, the established role of other guanosine analogs in activating TLR7 provides a strong rationale for its investigation. Future research should focus on:

-

Definitive Synthesis and Structural Elucidation: Detailed publication of the synthetic route and full characterization of the molecule.

-

In Vitro Pharmacological Profiling: Comprehensive assessment of its activity and selectivity on TLR7 and other TLRs using reporter assays and primary immune cells.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and drug-like properties.

-

In Vivo Efficacy Studies: Evaluation of its immunostimulatory effects in relevant animal models of disease, such as viral infections or cancer.

-

Pharmacokinetic and Toxicological Evaluation: Assessment of its ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

The generation of such data will be critical to validate the therapeutic potential of this compound and guide its further development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 | Semantic Scholar [semanticscholar.org]

- 5. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: activation of Toll-like receptor 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Structural Analysis of 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine: A Technical Guide

Disclaimer: As of December 2025, detailed experimental structural and spectroscopic data for 3,5-Bis-O-(2,4-dichlorobenzyl)guanosine is not publicly available. This guide provides a comprehensive overview of the methodologies and techniques that would be employed for its structural analysis, using hypothetical data for illustrative purposes. It is intended for researchers, scientists, and drug development professionals.

Introduction

Guanosine (B1672433) and its analogs are a class of molecules with significant therapeutic potential, often exhibiting immunostimulatory and antiviral properties.[1] this compound is a synthetic derivative of guanosine, characterized by the presence of two 2,4-dichlorobenzyl groups attached to the ribose moiety. These modifications are expected to significantly influence its chemical properties, biological activity, and three-dimensional structure. A thorough structural analysis is paramount to understanding its mechanism of action and for guiding further drug development efforts.

This technical guide outlines the key experimental protocols and data interpretation strategies for the complete structural elucidation of this compound.

Synthesis and Purification

The synthesis of this compound would typically involve the selective benzylation of the hydroxyl groups of the ribose ring of a suitably protected guanosine derivative.

Generalized Experimental Protocol for Synthesis

Materials: Guanosine, protecting groups (e.g., dimethoxytrityl (DMT), tert-butyldimethylsilyl (TBDMS)), 2,4-dichlorobenzyl bromide, a non-nucleophilic base (e.g., sodium hydride, diisopropylethylamine), and appropriate solvents (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)).

Procedure:

-

Protection of Guanosine: The exocyclic amine and the 2'-hydroxyl group of guanosine are protected to ensure selective benzylation at the 3' and 5' positions.

-

Benzylation: The protected guanosine is dissolved in an anhydrous aprotic solvent, and a non-nucleophilic base is added to deprotonate the 3'- and 5'-hydroxyl groups. 2,4-dichlorobenzyl bromide is then added, and the reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic treatment for DMT, fluoride (B91410) source for silyl (B83357) ethers).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure in solution.[2][3][4][5][6] 1H, 13C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed.

Hypothetical NMR Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H-8 | ~8.0 | ~138.0 |

| H-1' | ~5.8 | ~88.0 |

| H-2' | ~4.5 | ~75.0 |

| H-3' | ~4.3 | ~72.0 |

| H-4' | ~4.1 | ~85.0 |

| H-5' | ~3.8, 3.7 | ~70.0 |

| -CH₂- (benzyl) | ~4.8, 4.6 | ~72.0 |

| Aromatic-H | 7.5 - 7.2 | 135.0 - 128.0 |

| NH₂ | ~6.5 | - |

| N1-H | ~10.8 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7][8][9][10] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass.

Hypothetical Mass Spectrometry Data

| Technique | Parameter | Value |

| HRMS (ESI+) | Calculated m/z for C₂₄H₂₁Cl₄N₅O₅ [M+H]⁺ | 602.0322 |

| Found m/z | 602.0325 |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[11][12][13][14]

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 98.5 |

| Bond Lengths (Å) | C-N, C-O, C-C, C-Cl |

| Bond Angles (°) | Angles around the ribose, guanine, and benzyl (B1604629) moieties |

| Torsion Angles (°) | Glycosidic bond angle, ribose pucker |

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways can aid in understanding the processes involved in the analysis and the potential mechanism of action of this compound.

Guanosine analogs have been shown to exert their immunostimulatory effects through the activation of Toll-like receptor 7 (TLR7).[1][15][16][17] The following diagram illustrates a hypothetical signaling pathway initiated by this compound.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-state NMR studies of nucleic acid components - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14404J [pubs.rsc.org]

- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure of Radicals from X-irradiated Guanine Derivatives: An Experimental and Computational Study of Sodium Guanosine Dihydrate Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanosine Nucleolipids: Synthesis, Characterization, Aggregation and X-Ray Crystallographic Identification of Electricity-Conducting G-Ribbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pnas.org [pnas.org]

- 16. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

Methodological & Application

Lificiguat (YC-1) in Platelet Aggregation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lificiguat, also known as YC-1, is a potent, cell-permeable small molecule that has garnered significant interest in cardiovascular research due to its unique antiplatelet properties. It functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), an enzyme crucial in the signaling pathway that governs platelet function.[1][2][3][4] By directly stimulating sGC, Lificiguat elevates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates a cascade of downstream effects culminating in the inhibition of platelet aggregation.[1][5][6] This document provides detailed application notes and protocols for utilizing Lificiguat in platelet aggregation assays, intended to guide researchers in the fields of hematology, pharmacology, and drug development.

Mechanism of Action

Lificiguat exerts its antiplatelet effects by directly activating soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][5] Unlike endogenous activators such as NO, Lificiguat's action is independent of the presence of NO.[1][3][7] It binds to an allosteric site on the sGC enzyme, increasing its catalytic activity and sensitizing it to even low levels of endogenous NO or carbon monoxide (CO).[2][4][8]

The activation of sGC by Lificiguat leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[9][10] This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentration ([Ca2+]) and the inhibition of key platelet activation processes, including granule secretion, shape change, and aggregation.[5] Lificiguat has been shown to inhibit platelet aggregation induced by a variety of agonists, such as collagen, thrombin, U46619 (a thromboxane (B8750289) A2 analog), arachidonic acid (AA), and platelet-activating factor (PAF).[1][5]

Signaling Pathway of Lificiguat in Platelets

Caption: Signaling pathway of Lificiguat (YC-1) in platelets.

Quantitative Data Summary

The inhibitory effects of Lificiguat on platelet aggregation are concentration-dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lificiguat against various platelet agonists in human and rabbit platelets.

| Agonist | Species | IC50 (µM) | Reference |

| U46619 (2 µM) | Human | 2.1 ± 0.03 | [1][6][7] |

| Collagen (10 µg/mL) | Human | 11.7 ± 2.1 | [1][6][7] |

| Thrombin (0.1 U/mL) | Human | 59.3 ± 7.1 | [1][6][7] |

| Collagen | Human | 54.3 | [11] |

| Arachidonic Acid | Rabbit | Concentration-dependent inhibition | [5] |

| PAF | Rabbit | Concentration-dependent inhibition | [5] |

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to assess the inhibitory effect of Lificiguat on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood collected in 3.2% or 3.8% sodium citrate (B86180) tubes.

-

Lificiguat (YC-1) stock solution (e.g., in DMSO).

-

Platelet agonists (e.g., collagen, thrombin, ADP, U46619).

-

Phosphate-buffered saline (PBS).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Micropipettes.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count in PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

-

-

Assay:

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Add 5 µL of Lificiguat at various final concentrations (or vehicle control, e.g., DMSO) to the PRP.

-

Incubate for 3-5 minutes at 37°C with stirring.

-

Add 50 µL of the platelet agonist to induce aggregation.

-

Record the aggregation for at least 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each Lificiguat concentration relative to the vehicle control.

-

Plot the percentage inhibition against the Lificiguat concentration to determine the IC50 value.

-

Experimental Workflow for In Vitro Platelet Aggregation Assaydot

References

- 1. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. YC-1, a nitric oxide-independent activator of soluble guanylate cyclase, inhibits platelet-rich thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.com [targetmol.com]

- 5. YC-1, a novel activator of platelet guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

Experimental Design for HIF-1 Inhibition with Lificiguat: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). It is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, often found in the microenvironment of solid tumors, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.[1]

Lificiguat (also known as YC-1) is a small molecule that has been identified as an inhibitor of HIF-1α. It has been shown to block HIF-1α expression at the post-transcriptional level.[2] These application notes provide detailed protocols for the experimental design of studies aimed at characterizing the inhibitory effects of Lificiguat on the HIF-1 signaling pathway.

Data Presentation

The following tables summarize key quantitative data for the experimental design.

Table 1: Recommended Cell Lines and Culture Conditions

| Cell Line | Cancer Type | Recommended Seeding Density (per well of a 6-well plate) | Culture Medium |

| HeLa | Cervical Cancer | 2 x 10^5 cells | DMEM with 10% FBS |

| HepG2 | Hepatocellular Carcinoma | 3 x 10^5 cells | MEM with 10% FBS |